molecular formula C20H20BrN3O B2722519 1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 847396-22-9

1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2722519
CAS No.: 847396-22-9
M. Wt: 398.304
InChI Key: UZHYHUFJSFKDJL-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that features a bromophenyl group, a benzimidazole moiety, and a pyrrolidinone ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Formation of the pyrrolidinone ring: This could involve cyclization reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using NBS or electrophilic aromatic substitution using Friedel-Crafts conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
  • 1-(2-fluorophenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
  • 1-(2-methylphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Uniqueness

1-(2-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

1-(2-bromophenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O/c1-2-11-23-18-10-6-4-8-16(18)22-20(23)14-12-19(25)24(13-14)17-9-5-3-7-15(17)21/h3-10,14H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHYHUFJSFKDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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